Cas no 34177-25-8 (4-Iodo-m-terphenyl)

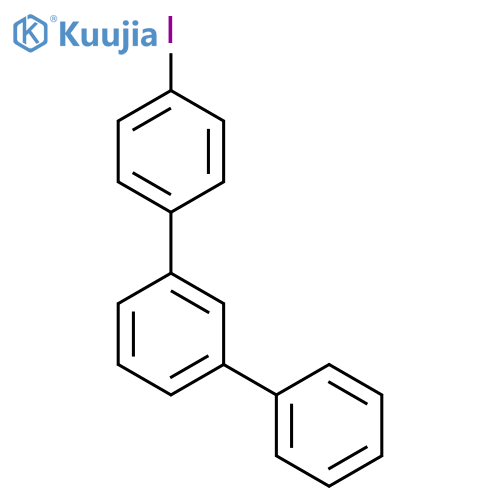

4-Iodo-m-terphenyl structure

商品名:4-Iodo-m-terphenyl

4-Iodo-m-terphenyl 化学的及び物理的性質

名前と識別子

-

- 1-iodo-4-(3-phenylphenyl)benzene

- 4-Iodo-m-terphenyl

- 4-Iodo-1,1':3',1''-terphenyl

- 1~4~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl

- DTXSID00495270

- SCHEMBL2197871

- 4-Iodo-[1,1':3',1']-terphenyl

- F73462

- 3'-phenyl-4-iodobiphenyl

- BS-53547

- 34177-25-8

- 3-(4-iodophenyl)-1,1'-biphenyl

- OULKUTIENOGKKJ-UHFFFAOYSA-N

- 4-iodo-1,1'

- MFCD22581303

- DTXCID00446080

-

- インチ: InChI=1S/C18H13I/c19-18-11-9-15(10-12-18)17-8-4-7-16(13-17)14-5-2-1-3-6-14/h1-13H

- InChIKey: OULKUTIENOGKKJ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)I

計算された属性

- せいみつぶんしりょう: 356.00620g/mol

- どういたいしつりょう: 356.00620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- 密度みつど: 1.471

- ゆうかいてん: 67 ºC

- ふってん: 432 ºC

- フラッシュポイント: 196 ºC

4-Iodo-m-terphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00CLV6-1g |

4-iodo-1,1' |

34177-25-8 | 98% | 1g |

$95.00 | 2024-05-05 | |

| 1PlusChem | 1P00CLV6-5g |

4-iodo-1,1' |

34177-25-8 | 98% | 5g |

$396.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-1g |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 1g |

¥1303.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-5g |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 5g |

¥4377.00 | 2024-05-18 | |

| Ambeed | A1504529-5g |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 5g |

$396.0 | 2024-04-19 | |

| Ambeed | A1504529-1g |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 1g |

$109.0 | 2024-04-19 | |

| Ambeed | A1504529-250mg |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 250mg |

$42.0 | 2024-04-19 | |

| 1PlusChem | 1P00CLV6-250mg |

4-iodo-1,1' |

34177-25-8 | 98% | 250mg |

$42.00 | 2024-05-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641751-250mg |

4-Iodo-1,1':3',1''-terphenyl |

34177-25-8 | 98% | 250mg |

¥499.00 | 2024-05-18 |

4-Iodo-m-terphenyl 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

34177-25-8 (4-Iodo-m-terphenyl) 関連製品

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:34177-25-8)1-Iodo-4-(3-phenylphenyl)benzene

清らかである:99%

はかる:5g

価格 ($):356.0